molecular formula C18H20N2O3S B2920799 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921811-92-9

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No. B2920799
CAS RN: 921811-92-9
M. Wt: 344.43
InChI Key: CTBRWBIFQLSARP-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques . For instance, these spectra showed a singlet at 3.23–3.35 ppm, which corresponds to the SO2NH protons and multiplet at 6.11–8.74 ppm, which corresponds to aromatic protons .


Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques . For instance, the molecular weight of a similar compound, tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, is 317.4 g/mol .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our subject compound could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities comparable to known drugs like indomethacin and celecoxib . This indicates that 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide could be explored for its potential use in treating inflammatory conditions and pain management.

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health concern. Indole derivatives have been synthesized and found to be active against a range of bacteria, including Gram-positive and Gram-negative strains . Research into the antimicrobial application of our compound could lead to the development of new treatments for bacterial infections.

Enzyme Inhibition

The indole moiety is a key structure in enzyme inhibitors. As such, 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide could be utilized in designing inhibitors for enzymes that are therapeutic targets in various diseases.

Each of these applications represents a unique field of research where the compound could have significant implications. Further studies and clinical trials would be necessary to fully understand and harness its potential. The diverse biological activities associated with indole derivatives make them a rich source for novel drug discovery and development .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary depending on the specific derivative . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Indole derivatives have a broad therapeutic potential and are being explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-18(2,3)13-4-7-15(8-5-13)24(22,23)20-14-6-9-16-12(10-14)11-17(21)19-16/h4-10,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBRWBIFQLSARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

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